5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine
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Overview
Description
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine is a complex organic compound that features a pyrazolopyridine core with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyrazolopyridine reacts with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate, under inert atmosphere conditions to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrazolopyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, reduced pyrazolopyridine derivatives, and various substituted pyrazolopyridines .
Scientific Research Applications
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The pyrazolopyridine core can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronate ester group but different core structure.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Contains a boronate ester group but with an isophthalate core.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar boronate ester group with a pyrazole core.
Uniqueness
The uniqueness of 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine lies in its combination of a pyrazolopyridine core with a boronate ester group, providing a versatile scaffold for various chemical reactions and potential biological activities .
Properties
Molecular Formula |
C15H25BN2O2 |
---|---|
Molecular Weight |
276.18 g/mol |
IUPAC Name |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C15H25BN2O2/c1-13(2)7-8-18-12(9-13)11(10-17-18)16-19-14(3,4)15(5,6)20-16/h10H,7-9H2,1-6H3 |
InChI Key |
MSKGZDVIQMSHTP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CCN3N=C2)(C)C |
Origin of Product |
United States |
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